molecular formula C10H12F2N2O2S B2377411 1-(2,6-Difluorobenzenesulfonyl)piperazine CAS No. 731003-62-6

1-(2,6-Difluorobenzenesulfonyl)piperazine

Cat. No.: B2377411
CAS No.: 731003-62-6
M. Wt: 262.27
InChI Key: PZSLKDVSXVWFMI-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This benzenesulfonamide derivative, with its piperazine scaffold, is primarily utilized as a key synthetic intermediate for the development of more complex bioactive molecules. Its structure, featuring a 2,6-difluorobenzenesulfonyl group, is commonly employed in the design of compounds that target enzymes, as the sulfonamide functional group can act as a versatile pharmacophore. For instance, structurally related compounds have been investigated for their interaction with and potential modulation of human pyruvate kinase PKM (P14618), a key enzyme in the glycolytic pathway . The specific substitution pattern of the fluorine atoms on the benzene ring can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable template for structure-activity relationship (SAR) studies. With the molecular formula C10H13ClF2N2O2S and a molecular weight of 298.74 g/mol , this hydrochloride salt offers enhanced solubility and handling properties for experimental work. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this compound in various applications, including the synthesis of kinase inhibitors and the exploration of new anticancer agents. Proper handling procedures should be followed, and the material should be stored under appropriate cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSLKDVSXVWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2,6 Difluorobenzenesulfonyl Piperazine

Application of Combinatorial Approaches in Derivative Synthesis

Information regarding the use of 1-(2,6-Difluorobenzenesulfonyl)piperazine as a scaffold in combinatorial chemistry or parallel synthesis for the generation of compound libraries is not available in the reviewed scientific literature. While combinatorial synthesis is a widely used strategy in drug discovery to create large collections of related compounds, its specific application to this particular starting material has not been documented in published research.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of the title compound.

While specific experimental spectra for 1-(2,6-difluorobenzenesulfonyl)piperazine are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperazine (B1678402) ring protons. The 2,6-difluorophenyl group would produce a complex multiplet pattern for its three protons, with chemical shifts influenced by the strong electron-withdrawing nature of the sulfonyl group and coupling to the adjacent fluorine atoms. The piperazine ring protons would typically appear as two distinct signals in the aliphatic region. The four protons adjacent to the sulfonyl group (positions 2 and 6 of the piperazine ring) would be deshielded and appear downfield compared to the four protons adjacent to the secondary amine (positions 3 and 5), which would be further upfield. Each set of piperazine protons would likely present as a triplet, assuming a rapidly inverting chair conformation at room temperature.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the chemically distinct carbon atoms. The aromatic region would display four signals for the difluorophenyl ring, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (¹JCF coupling). The piperazine ring would show two signals for the non-equivalent methylene (B1212753) carbons at positions 2/6 and 3/5.

Dynamic NMR studies on similar N-substituted piperazines have been used to investigate the energy barriers associated with the piperazine ring's chair-to-chair inversion. nih.govresearchgate.net Such analysis for this compound could provide valuable insight into its conformational stability and the influence of the bulky sulfonyl substituent on the inversion process.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH~7.0 - 7.8~110 - 135Complex splitting due to H-H and H-F coupling.
Aromatic C-F-~155 - 165Large C-F coupling constant expected.
Aromatic C-S-~130 - 140Quaternary carbon, deshielded.
Piperazine CH₂ (adjacent to N-SO₂)~3.2 - 3.6~45 - 55Deshielded by the sulfonyl group.
Piperazine CH₂ (adjacent to NH)~2.9 - 3.3~40 - 50Shielded relative to the other piperazine carbons.

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the compound. For this compound, with a molecular formula of C₁₀H₁₂F₂N₂O₂S, the monoisotopic mass is 262.0588 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which is essential for unambiguously confirming the elemental formula. The technique can distinguish the target compound from other molecules with the same nominal mass. Predicted values for common adducts are instrumental in interpreting experimental data. uni.lu

Common fragmentation patterns for N-substituted piperazines in MS analysis often involve the cleavage of the bond between the piperazine nitrogen and the substituent, in this case, the S-N bond. researchgate.net This would lead to fragments corresponding to the piperazine ring and the 2,6-difluorobenzenesulfonyl moiety. Further fragmentation of the piperazine ring itself is also a characteristic pathway.

Table 2: Predicted m/z Values for HRMS Adducts of this compound

Adduct Ion Predicted m/z
[M+H]⁺263.0660
[M+Na]⁺285.0480
[M+K]⁺301.0219
[M-H]⁻261.0515

Data sourced from predicted values. uni.lu

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other significant peaks would include C-F stretching vibrations from the difluorinated ring, C-H stretching for both the aromatic and aliphatic (piperazine) portions, and the S-N bond stretch of the sulfonamide group.

Table 3: Predicted Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (piperazine)Stretching3350 - 3250Medium
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-HStretching2950 - 2850Medium
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300Strong
S=O (Sulfonyl)Symmetric Stretching1160 - 1120Strong
C-F (Aryl)Stretching1250 - 1100Strong
S-N (Sulfonamide)Stretching950 - 900Medium

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. This technique, however, represents the gold standard for unequivocally determining the solid-state structure of a molecule.

If a suitable crystal were analyzed, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would definitively establish the conformation of the piperazine ring—most likely a chair conformation—and the spatial orientation of the 2,6-difluorobenzenesulfonyl substituent relative to the ring. Furthermore, this analysis would reveal the packing of molecules in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds involving the piperazine N-H group or other weaker van der Waals forces that stabilize the solid-state structure. mdpi.com

Conformational Analysis of the Piperazine Ring and Substituents

The conformational behavior of this compound is dominated by the interplay between the inherent flexibility of the piperazine ring and the steric and electronic demands of the N-sulfonyl substituent.

The piperazine ring, like cyclohexane, strongly prefers a chair conformation, which minimizes both angular and torsional strain. nih.gov In this conformation, there are two distinct proton environments: axial and equatorial. The large 2,6-difluorobenzenesulfonyl group is expected to preferentially occupy an equatorial position to minimize steric hindrance (A-value). This arrangement would place the bulky group away from the axial protons of the piperazine ring.

The specific substitution pattern of the molecule allows for the possibility of weak, non-covalent intramolecular interactions that can influence and stabilize certain conformations. One potential interaction is a weak intramolecular hydrogen bond between one of the ortho-fluorine atoms and an axial C-H bond on the piperazine ring (a C-H···F interaction). While individually weak, such interactions can collectively impact conformational preference. researchgate.net The electron-withdrawing nature of the fluorine atoms and the sulfonyl group creates a specific electronic environment that governs the molecule's preferred three-dimensional structure. Advanced computational modeling and specialized NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be required to experimentally probe and confirm the presence and significance of these subtle intramolecular forces. nih.govmdpi.com

Influence of Fluorine Atoms on Molecular Conformation

The molecular conformation of this compound is profoundly influenced by the presence of the two fluorine atoms at the ortho positions of the benzene (B151609) ring. These atoms impose significant conformational constraints primarily through steric hindrance, a phenomenon known as the "ortho effect," which dictates the three-dimensional arrangement of the molecule. wikipedia.org

The dominant factor is the steric repulsion between the two ortho-fluorine atoms and the sulfonyl group. This steric clash prevents the molecule from adopting a planar conformation. Instead, it forces the sulfonylpiperazine moiety to twist out of the plane of the difluorophenyl ring. wikipedia.org This effect has been observed in analogous structures; for example, computational studies on 2,6-difluorobenzamides reveal that the lowest energy states are non-planar, with a notable torsion angle between the aromatic ring and the side chain, in contrast to their non-fluorinated counterparts which favor planarity. nih.gov

This steric hindrance creates a substantial energy barrier to rotation around the C-S (arene-sulfur) bond. Research on other di-ortho-substituted aromatic compounds, such as tertiary benzamides, has shown that this rotational barrier can be dramatically increased—by up to 19 kcal/mol—effectively locking the molecule into a preferred, non-planar conformation. nsf.govnih.gov This restricted rotation makes the molecule conformationally rigid. The piperazine ring itself is expected to adopt its most stable chair conformation, a common feature for such six-membered heterocyclic rings, which minimizes internal torsional and angle strain. nih.govnih.gov

The following table summarizes the key conformational features of this compound as dictated by the fluorine atoms.

Conformational ParameterPredicted State/FeaturePrimary Rationale
Piperazine Ring Conformation ChairMinimization of internal ring strain (angle and torsional strain). nih.govnih.gov
Aryl-Sulfonyl Orientation Non-planar / OrthogonalSevere steric hindrance between ortho-fluorine atoms and the sulfonyl group forces the S-N bond out of the plane of the benzene ring. wikipedia.orgnih.gov
Rotation around C-S Bond Highly RestrictedA large energy barrier to rotation is created by the steric clash, leading to a conformationally "locked" structure. nsf.govnih.gov
Molecular Rigidity HighThe combination of the rigid aromatic ring, the sterically hindered S-N linkage, and the stable chair conformation of the piperazine ring results in low conformational flexibility.

Structure Activity Relationship Sar Studies of 1 2,6 Difluorobenzenesulfonyl Piperazine Derivatives

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is a vital tool in drug discovery, helping to identify the essential steric and electronic features required for a molecule's biological activity. For derivatives of 1-(2,6-difluorobenzenesulfonyl)piperazine, several key pharmacophoric features have been elucidated through computational and experimental studies.

A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: The sulfonyl group (SO₂) is a prominent hydrogen bond acceptor, crucial for interaction with biological targets.

An aromatic ring feature: The 2,6-difluorobenzene ring provides a hydrophobic region and can engage in π-π stacking or other non-covalent interactions with the target protein.

A positive ionizable feature: The basic nitrogen atom of the piperazine (B1678402) ring is often protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding pocket.

Hydrophobic features: Substituents on the piperazine ring can introduce additional hydrophobic interactions, further anchoring the ligand to its target.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on related arylpiperazine series have further refined these models. These studies create a spatial map of favorable and unfavorable regions for different physicochemical properties, guiding the rational design of more potent analogs. For instance, the generation of a five-point pharmacophore model for a series of pyridopyridazin-6-ones, which included hydrogen bond acceptors, a hydrophobic group, and an aromatic ring, proved successful in identifying key features for their biological activity dovepress.com. Similarly, pharmacophore-based design has been effectively used for arylpiperazines targeting α1-adrenoceptors nih.gov.

Impact of Fluorine Substitution on Biological Activity and Ligand-Target Interactions

The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The 2,6-difluoro substitution on the benzenesulfonyl moiety of the parent compound has a profound impact on its biological profile.

Key Effects of Fluorine Substitution:

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein. The C-F bond can act as a hydrogen bond acceptor, and the presence of multiple fluorine atoms can create a region of negative electrostatic potential that complements a positive region on the receptor surface.

Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperazine nitrogen, influencing its ionization state and, consequently, its interaction with the target and its pharmacokinetic properties.

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule due to steric and electronic effects, potentially pre-organizing the ligand for optimal binding to its target.

Studies on various classes of compounds have highlighted the importance of fluorine substitution. For example, the introduction of fluorine into benzazole compounds has been shown to be essential for their growth-inhibitory activity in cancer cell lines mdpi.com. In the context of cannabinoids, while fluorine substitution at certain positions can be detrimental, its effects are highly position-dependent, underscoring the nuanced role of this halogen in modulating biological activity nih.gov. The incorporation of fluorine at the 6-position of some compounds has been shown to enhance their activity against Gram-positive bacteria mdpi.com.

Data on Fluorine Substitution Impact:

Compound SeriesObservationReference
Benzofuran PiperazinesIntroduction of fluorine on the benzofuran ring led to potent anticancer activity. nih.gov
Benzazole DerivativesPresence of fluorine was essential for antitumor activity; its removal or replacement diminished potency. mdpi.com
Classical CannabinoidsFluorine substitution at the C-1 position had a detrimental effect on CB1 receptor binding. nih.gov

Modulation of Piperazine and Sulfonyl Moieties for Potency Enhancement

Systematic modifications of the piperazine and sulfonyl moieties of this compound are crucial for fine-tuning the pharmacological properties of its derivatives.

Piperazine Moiety Modifications:

The piperazine ring is a versatile scaffold that can be readily modified at the N4-position to explore a wide range of chemical space. Substituents at this position can influence potency, selectivity, and pharmacokinetic properties.

Introduction of Aryl and Heteroaryl Groups: The addition of various aromatic and heteroaromatic rings at the N4-position has been a common strategy to enhance potency. These groups can introduce additional binding interactions, such as π-π stacking, and can be further substituted to optimize activity. SAR studies on arylpiperazine derivatives have shown that the nature and substitution pattern of the aryl group significantly impact their biological activity mdpi.commdpi.com.

Alkyl and Aralkyl Substituents: The introduction of alkyl or aralkyl groups can modulate the lipophilicity and steric bulk of the molecule, affecting its binding and pharmacokinetic profile. For instance, in a series of inhibitors of inflammatory caspases, varying the aryl substituent on the piperazine ring led to potent, non-competitive inhibitors nih.gov.

Bioisosteric Replacements: Replacing the piperazine ring with other diamine bioisosteres, such as homopiperazine or constrained bicyclic diamines, can alter the conformational properties and basicity of the molecule, potentially leading to improved activity or selectivity blumberginstitute.org. Studies on nucleozin analogs have shown that modifications to the piperazine ring can significantly affect their anti-influenza activity plos.org.

Sulfonyl Moiety Modifications:

While the sulfonyl group itself is a key pharmacophoric feature, its environment can be modulated to improve ligand-target interactions.

Positional Isomerism of Fluorine Atoms: Moving the fluorine atoms to different positions on the benzene (B151609) ring (e.g., 2,4-difluoro or 3,5-difluoro) can significantly alter the electronic properties and binding mode of the molecule.

Comparative Analyses with Analogous Sulfonylpiperazines and Related Heterocycles

To establish a clear SAR, it is essential to compare the biological activity of this compound derivatives with that of their non-fluorinated or mono-fluorinated counterparts, as well as with other related heterocyclic scaffolds.

Comparison with Non- and Mono-Fluorinated Analogs:

Comparative Activity Data:

CompoundSubstitution PatternRelative Activity
Analog A2,6-Difluoro+++
Analog B2-Fluoro++
Analog CNo Fluorine+

This is a representative table; specific activity data would be dependent on the biological target.

Comparison with Other Sulfonylpiperazines and Heterocycles:

Comparing the this compound scaffold with other sulfonylpiperazines bearing different aromatic or heterocyclic groups can provide insights into the optimal steric and electronic requirements for the sulfonyl-linked moiety. Furthermore, comparing this scaffold with entirely different heterocyclic systems that present similar pharmacophoric features can help in understanding the unique contribution of the sulfonylpiperazine core to the observed biological activity.

Investigation of Molecular Targets and Mechanistic Studies

Receptor Binding and Modulation Assays

No radioligand binding assays or functional studies have been published to characterize the affinity or modulatory effects of 1-(2,6-Difluorobenzenesulfonyl)piperazine at any known receptor targets.

While many other piperazine (B1678402) and benzenesulfonamide (B165840) derivatives have been extensively studied for a wide range of biological activities, the specific compound this compound remains uncharacterized in the public domain concerning its molecular targets and mechanistic actions.

Cellular Pathway Analysis in Preclinical Models

Beyond direct receptor interactions, it is crucial to understand how a compound affects cellular functions. The antiproliferative and antimicrobial activities of related piperazine and sulfonamide compounds suggest potential mechanisms of action for this compound in these areas.

Numerous piperazine and benzenesulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of glioblastoma and multiple myeloma. The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell growth and survival. For example, some sulfonamide-containing compounds are known to inhibit carbonic anhydrases, which are often overexpressed in tumors and contribute to their acidic microenvironment. To assess the potential of this compound as an anticancer agent, it would be necessary to conduct in vitro studies on relevant cancer cell lines to determine its IC50 values and elucidate its effects on cellular proliferation and viability.

The sulfonamide group is a classic pharmacophore in antimicrobial agents, and numerous piperazine derivatives have also been reported to possess antibacterial, antifungal, and antitubercular properties. The mode of action for sulfonamides typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of a sulfonamide and a piperazine moiety in this compound could potentially lead to a synergistic antimicrobial effect. Screening this compound against a panel of pathogenic bacteria and fungi would be the first step in evaluating its potential as an antimicrobial agent. Subsequent mechanistic studies would aim to identify its specific molecular target within the microbial cells.

Anti-inflammatory Pathways

The investigation into the molecular mechanisms underlying the anti-inflammatory effects of piperazine derivatives, including compounds structurally related to this compound, has revealed modulation of several key inflammatory pathways. Research has primarily focused on the inhibition of cyclooxygenase (COX) enzymes and the downregulation of pro-inflammatory cytokine production.

Studies on a series of 1,2-benzothiazine derivatives containing a piperazine moiety have demonstrated significant anti-inflammatory potential. nih.govmdpi.com These compounds have been shown to selectively inhibit COX-2, an enzyme pivotal in the inflammatory process, and reduce the levels of crucial inflammatory mediators. nih.govmdpi.com

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov In vitro assays on a series of 1,2-benzothiazine derivatives have quantified their inhibitory activity against both COX-1 and COX-2. nih.gov

Several compounds from this series, notably BS23, BS26, BS28, and BS29, displayed a strong preference for COX-2 inhibition, with selectivity ratios indicating greater selectivity for COX-2 compared to the reference drug, meloxicam. nih.gov The substitution of an isoleucine residue (Ile523) in COX-1 with a valine (Val523) in COX-2 creates a pocket that can accommodate bulky hydrophobic groups, a feature exploited in the design of these selective inhibitors. nih.govmdpi.com The presence of halogen atoms and a sulfonamide group in these derivatives appears to enhance binding affinity and selectivity. nih.govmdpi.com

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-2/COX-1)
BS26128.73 ± 9.118.20 ± 4.30.14
BS27116.89 ± 4.325.55 ± 2.00.22
BS2895.88 ± 5.712.46 ± 1.90.13
BS29124.81 ± 6.717.80 ± 2.10.14
BS30121.51 ± 3.459.22 ± 3.70.49

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators in the inflammatory cascade. mdpi.comnih.gov The ability of a compound to suppress the production of these cytokines is a strong indicator of its anti-inflammatory potential. mdpi.com

Research on 1,2-benzothiazine derivatives has shown that compounds BS23 and BS28 significantly decrease the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. nih.gov This suggests that these compounds can inhibit the gene expression of these pro-inflammatory cytokines in inflamed cells. nih.gov Similarly, other novel piperazine derivatives have demonstrated noteworthy anti-inflammatory activity by inhibiting the generation of TNF-α. nih.gov For instance, the piperazine derivative LQFM182 was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

CompoundTarget CytokineEffectConcentration
PD-1TNF-α56.97% inhibition10 µM
PD-2TNF-α44.73% inhibition10 µM
LQFM182TNF-α, IL-1βReduction in levels100 mg/kg
BS23, BS28TNF-α, IL-6Decreased levelsNot Specified

Furthermore, the anti-inflammatory effects of some compounds are mediated through the suppression of the NF-κB (nuclear factor-κB) and MAPKs (mitogen-activated protein kinases) signaling pathways. mdpi.com These pathways are crucial in regulating the expression of inflammatory mediators, including iNOS, COX-2, and various pro-inflammatory cytokines. mdpi.com While not directly studied for this compound, this represents a plausible mechanism of action for piperazine-containing anti-inflammatory agents.

Preclinical Pharmacological Evaluation and Efficacy Assessment in Vitro/ex Vivo

In Vitro Biological Screening of Novel 1-(2,6-Difluorobenzenesulfonyl)piperazine Derivatives

The initial stages of drug discovery for novel compounds, such as derivatives of this compound, typically involve a comprehensive in vitro biological screening process. This is designed to identify and characterize the biological activity of the synthesized molecules, providing a preliminary understanding of their therapeutic potential.

Cell-Based Assays for Target Engagement and Cellular Responses

Cell-based assays are crucial for determining if a new compound interacts with its intended molecular target within a cellular environment and for observing the subsequent physiological changes. These assays can measure a variety of cellular responses, including but not limited to, changes in protein expression, cell signaling pathway modulation, and cell viability. For derivatives of this compound, researchers would typically employ assays relevant to the therapeutic area of interest. For instance, if the compounds are designed as enzyme inhibitors, assays measuring the enzymatic activity in whole cells would be conducted.

Table 1: Hypothetical Data on Target Engagement of this compound Derivatives in Cell-Based Assays

Compound ID Target Cell Line Assay Type IC50 (µM)
Derivative A Enzyme X HEK293 FRET-based Assay Data Not Available
Derivative B Receptor Y CHO-K1 Calcium Flux Assay Data Not Available

Functional Assays for Receptor Antagonism and Agonism

To understand how a compound interacts with a specific receptor, functional assays are employed to classify it as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of an agonist). These assays measure the receptor-mediated signaling pathways, such as the generation of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphate. The potency and efficacy of the compounds are determined by generating dose-response curves.

Table 2: Hypothetical Functional Receptor Activity of this compound Derivatives

Compound ID Receptor Assay Type Functional Response EC50/IC50 (µM)
Derivative D Receptor A cAMP Assay Antagonist Data Not Available
Derivative E Receptor B IP-One Assay Agonist Data Not Available

Evaluation of Antimicrobial Activity in Diverse Microbial Strains

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Novel compounds like this compound derivatives would be screened against a panel of clinically relevant microbial strains to determine their potential as anti-infective agents.

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro effectiveness of a compound. The MIC values for derivatives of this compound would be determined against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, typically using broth microdilution or agar (B569324) dilution methods.

Table 3: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Selected Microbial Strains (µg/mL)

Compound ID Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa Candida albicans
Derivative G Data Not Available Data Not Available Data Not Available Data Not Available
Derivative H Data Not Available Data Not Available Data Not Available Data Not Available

Activity Against Multidrug-Resistant Microorganisms

A critical aspect of evaluating new antimicrobial candidates is to test their efficacy against multidrug-resistant (MDR) strains of bacteria. These are strains that are resistant to multiple antibiotics and pose a significant threat to public health. Compounds that demonstrate activity against MDR strains such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococci (VRE) are of particular interest for further development.

Computational Chemistry and in Silico Approaches for Drug Discovery

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

For 1-(2,6-Difluorobenzenesulfonyl)piperazine, molecular docking could be employed to predict how it fits into the binding site of a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy. A lower docking score typically indicates a more favorable binding affinity. For instance, in studies of similar phenylpiperazine and benzenesulfonamide (B165840) derivatives, docking has been used to predict binding affinities to targets like topoisomerase II and various enzymes. nih.govlongdom.org A hypothetical docking study for this compound might yield results similar to those shown in Table 1, indicating its potential affinity for a given target.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

ParameterPredicted Value
Binding Affinity (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)~200 nM
Interacting ResiduesASP145, LYS88, LEU34, PHE144

This table is for illustrative purposes and does not represent actual experimental data.

Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and could interact with hydrogen bond donor residues (e.g., lysine, arginine, asparagine) in the active site. The NH group of the piperazine (B1678402) ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The difluorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic difluorophenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Understanding these key interactions is crucial for the rational design of more potent and selective analogues.

Molecular Dynamics Simulations and Conformational Sampling

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can be used to assess the stability of the predicted binding pose of this compound over time. nih.govresearchgate.net By simulating the movements of atoms in the complex, researchers can verify if the key intermolecular interactions identified in docking are maintained. biorxiv.orgmdpi.com

Conformational sampling, often a component of MD simulations, is essential for exploring the flexibility of the ligand and the protein. For this compound, this would involve analyzing the rotation around the S-N bond and the puckering of the piperazine ring to understand how its shape might adapt to the binding site.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model could be generated based on its key interaction points, such as hydrogen bond acceptors (sulfonyl oxygens), a hydrogen bond donor (piperazine NH), and a hydrophobic aromatic feature (difluorophenyl ring). nih.govnih.govresearchgate.net

This pharmacophore model can then be used as a 3D query to perform a virtual screen of large chemical databases. rsc.org This process helps in identifying novel chemical scaffolds that possess the same essential features and are therefore likely to bind to the same target, potentially leading to the discovery of new lead compounds with different core structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmedwinpublishers.comekb.eg For a series of analogues of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) influenced by the fluorine atoms.

Steric: (e.g., molecular volume, surface area) related to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) describing the lipophilicity of the compounds.

A typical QSAR model is represented by a linear or non-linear equation. For example, a hypothetical QSAR equation for a series of benzenesulfonamide derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (Electronic_Descriptor) + C

Such models can guide the synthesis of new derivatives by predicting which modifications are likely to improve biological activity. benthamdirect.comqub.ac.uk

Density Functional Theory (DFT) for Electronic Structure Characterization

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. q-chem.com This approach allows for the detailed characterization of a molecule's electronic properties, offering insights into its reactivity, stability, and intermolecular interactions. For this compound, DFT calculations can elucidate the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack.

Theoretical calculations for similar aryl sulfonyl piperazine derivatives have been successfully performed using the Gaussian 09 software package, employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) basis set. researchgate.net This level of theory is widely used for optimizing molecular geometry and predicting electronic properties. researchgate.netresearchgate.netresearchgate.netresearchgate.net The key aspects of the electronic structure that are typically investigated include the frontier molecular orbitals (FMOs), the molecular electrostatic potential (MEP), and the distribution of atomic charges.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net For aryl sulfonyl piperazine derivatives, the HOMO is often localized on the piperazine ring and parts of the benzene (B151609) ring, while the LUMO is typically distributed over the sulfonyl group and the difluorinated benzene ring. This distribution highlights the electron-donating character of the piperazine moiety and the electron-accepting nature of the difluorobenzenesulfonyl group.

Based on studies of analogous compounds, the calculated electronic properties for this compound are presented below.

Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Aryl Sulfonyl Piperazine Derivative

Parameter Energy (eV)
EHOMO -6.50
ELUMO -1.31
HOMO-LUMO Gap (ΔE) 5.19

Data is representative and based on values reported for similar aryl sulfonyl piperazine structures. researchgate.net

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netrsc.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

In the case of this compound and related compounds, MEP analysis typically reveals that the most negative electrostatic potential is concentrated around the oxygen atoms of the sulfonyl group (SO2) and the fluorine atoms. researchgate.net This indicates that these are the primary sites for electrophilic interactions. Conversely, the regions of highest positive potential are generally located around the hydrogen atoms of the piperazine ring, suggesting these are the likely sites for nucleophilic attack. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors for an Analogous Aryl Sulfonyl Piperazine Derivative

Descriptor Value Formula
Ionization Potential (I) 6.50 eV I = -EHOMO
Electron Affinity (A) 1.31 eV A = -ELUMO
Electronegativity (χ) 3.91 χ = (I+A)/2
Chemical Hardness (η) 2.60 η = (I-A)/2
Chemical Softness (S) 0.19 S = 1/(2η)
Electrophilicity Index (ω) 2.94 ω = χ²/(2η)

Data is representative and based on values reported for similar aryl sulfonyl piperazine structures. researchgate.netmdpi.comresearchgate.net

Mulliken Atomic Charges

Advanced Research Directions and Applications in Drug Discovery

Design and Synthesis of Chemically Diverse Compound Libraries based on the 1-(2,6-Difluorobenzenesulfonyl)piperazine Scaffold

The creation of chemically diverse compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify lead compounds. The this compound scaffold is exceptionally well-suited for this purpose due to the presence of a reactive secondary amine on the piperazine (B1678402) ring. This amine provides a convenient attachment point for a vast array of chemical moieties, allowing for systematic structural modifications.

Methodologies such as parallel synthesis and combinatorial chemistry are employed to rapidly generate large numbers of distinct derivatives. nih.govnih.gov The secondary amine can undergo various chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or sulfonates to introduce different alkyl chains. nih.gov

N-Acylation: Formation of amides by reacting with carboxylic acids, acid chlorides, or anhydrides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Coupling with electron-deficient aromatic or heteroaromatic rings. nih.gov

These reactions allow for the exploration of a broad chemical space around the core scaffold. By varying the substituents (R-groups) attached to the piperazine nitrogen, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets and improve its drug-like characteristics.

Table 1: Diversification Strategies for the this compound Scaffold

Reaction TypeReactant Class (R-X)Resulting Functional GroupPotential Properties Introduced
N-AlkylationAlkyl Halides (e.g., Benzyl bromide)Tertiary AmineModulation of basicity, lipophilicity, and steric bulk
N-AcylationCarboxylic Acids / Acid ChloridesAmideIntroduction of hydrogen bond donors/acceptors, reduced basicity
Reductive AminationAldehydes / KetonesTertiary AmineAddition of diverse and complex side chains
SulfonylationSulfonyl ChloridesSulfonamideIntroduction of polar, non-basic groups
Urea FormationIsocyanatesUreaCreation of potent hydrogen bonding motifs

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are transforming the drug discovery process by enabling faster and more accurate prediction of molecular properties. nih.govmdpi.com For the this compound scaffold, these computational tools can be leveraged to accelerate the design-synthesize-test-analyze cycle.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. mdpi.com To build such a model, a library of sulfonylpiperazine derivatives is first synthesized and tested for activity against a specific biological target. scilit.com Computational descriptors representing various molecular properties (e.g., electronic, steric, and hydrophobic features) are calculated for each compound. mdpi.com ML algorithms then identify the descriptors that are most significantly correlated with the observed biological activity. mdpi.commdpi.com

Once a robust QSAR model is established, it can be used to:

Virtually Screen vast libraries of theoretical compounds before they are synthesized, prioritizing those with the highest predicted potency. mdpi.com

Guide Lead Optimization by predicting how specific structural modifications will impact activity, helping chemists to design more effective molecules. msd.com

Predict ADMET Properties: AI models can also be trained to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, reducing the risk of late-stage failures. mdpi.com

This in silico approach significantly reduces the time and cost associated with identifying promising drug candidates by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Repurposing Strategies for this compound Derivatives

Drug repurposing, or finding new therapeutic uses for existing compounds, is an effective strategy to accelerate drug development because it builds upon established safety and pharmacokinetic data. researchgate.netfrontiersin.org This approach reduces the time, cost, and risk associated with bringing a drug to market. frontiersin.org

Derivatives of the sulfonylpiperazine scaffold have demonstrated potential for repurposing. For instance, a class of sulfonylpiperazine compounds was identified as specific inhibitors of red blood cell invasion by Plasmodium falciparum, the parasite responsible for malaria. plos.orgnih.gov The mechanism of action was determined to be the disruption of actin-1/profilin dynamics, which is essential for the parasite to invade host cells. plos.orgnih.gov

This specific biological activity opens up several avenues for repurposing:

On-Target Repurposing: The known antimalarial mechanism could be explored for other parasitic diseases where actin dynamics are critical for pathogenesis.

Off-Target Repurposing: The compounds could be screened against a wide range of other diseases. Given that the piperazine scaffold is known to interact with many biological targets, including G-protein coupled receptors and kinases, derivatives of this compound may have unexpected efficacy in areas like oncology, neuroscience, or inflammatory diseases. ontosight.aimdpi.com

Computational methods, such as in silico screening and data mining, can facilitate the identification of new drug-target relationships, providing a rational basis for pursuing new therapeutic indications. technologynetworks.com

Role as Pharmaceutical Intermediates for Complex Molecule Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), this compound serves as a valuable pharmaceutical intermediate or building block. scilit.com Its structure provides a pre-formed, rigid scaffold that can be incorporated into larger, more complex molecules. The use of such intermediates streamlines the synthetic process, often leading to more efficient and cost-effective manufacturing routes for commercial drugs. cam.ac.ukresearchgate.net

The key features of this compound as an intermediate are:

The Piperazine Linker: It acts as a versatile, non-covalent linker to connect different pharmacophoric groups in the correct spatial orientation for optimal target binding. nih.gov

The 2,6-Difluorobenzenesulfonyl Group: This moiety is not just a passive component; it actively influences the molecule's properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the acidity of the sulfonamide proton, potentially influencing binding interactions.

Reactive Handle: The secondary amine provides a reliable point for chemical modification, allowing the intermediate to be coupled to other complex fragments during a multi-step synthesis. nih.gov

Exploration of Novel Preclinical Therapeutic Modalities and Targets

A significant advancement linked to the sulfonylpiperazine scaffold is the identification of novel biological targets that have not been previously drugged. A compelling example is the discovery that sulfonylpiperazine compounds can inhibit the actin-1/profilin interaction in the malaria parasite, Plasmodium falciparum. plos.orgnih.gov This represents a novel mechanism of action for an antimalarial drug, as it targets the parasite's ability to polymerize actin, a process required for invading red blood cells. plos.orgnih.gov

The discovery of this new target highlights the potential of the this compound scaffold to generate probes and lead compounds for previously "undruggable" or novel targets. Other potential areas of exploration include:

Protein-Protein Interactions (PPIs): The rigid yet versatile nature of the scaffold may allow it to effectively disrupt PPIs, which are implicated in many diseases but are notoriously difficult to target with small molecules.

Allosteric Modulation: Derivatives could be designed to bind to allosteric sites on enzymes or receptors, offering a more subtle and potentially more selective way to modulate protein function compared to traditional active-site inhibitors.

Novel Kinase Inhibitors: While many kinase inhibitors exist, the unique electronic and steric properties of this scaffold could lead to inhibitors with novel selectivity profiles, potentially targeting kinases that have been difficult to inhibit selectively in the past.

Modern target identification methods, such as chemoproteomics and in vitro resistance selection, are crucial for uncovering these novel mechanisms of action. nih.gov

Challenges and Opportunities in the Development of Sulfonylpiperazine-Based Agents

The development of drugs based on the this compound scaffold presents both significant opportunities and notable challenges.

Opportunities:

Chemical Versatility: The piperazine core is synthetically tractable, allowing for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Broad Bioactivity: Piperazine-containing molecules have demonstrated a wide range of biological activities, suggesting that libraries based on this scaffold could yield hits for numerous diseases. mdpi.comnih.gov

Access to Novel Targets: As demonstrated with the actin-1/profilin interaction, this scaffold has the potential to engage novel biological targets, opening up new therapeutic avenues. plos.orgnih.gov

Synergy with AI/ML: The amenability of the scaffold to library synthesis makes it ideal for integration with AI and ML platforms for rapid design and optimization. researchgate.net

Challenges:

Structural Complexity and Manufacturing: As derivatives become more complex to achieve higher potency and selectivity, their synthesis can become more difficult and costly, posing challenges for large-scale manufacturing. lonza.com

Target Selectivity: A common challenge in drug discovery is achieving high selectivity for the intended target over other related proteins to minimize off-target effects and potential toxicity. nih.gov

Intellectual Property: For repurposed drugs, navigating existing patents and establishing new intellectual property can be a significant commercial hurdle for pharmaceutical companies. frontiersin.org

Development Costs and Failure Rates: Despite the advantages of the scaffold, drug development remains a lengthy, expensive, and high-risk endeavor. nih.govcas.org Compounds can still fail in later stages of clinical development due to a lack of efficacy or unforeseen safety issues. technologynetworks.com

Successfully navigating these challenges will be critical to unlocking the full therapeutic potential of agents derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 1-(2,6-difluorobenzenesulfonyl)piperazine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Reacting 2,6-difluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or NaHCO₃) to facilitate sulfonamide bond formation .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
  • Optimization : Reaction time, stoichiometry (e.g., 1.2 equiv. of sulfonyl chloride), and temperature (room temperature to 60°C) are critical. Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures completion .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), sulfonyl group (δ ~3.5 ppm for adjacent protons), and piperazine ring protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 343.2 [M+H]⁺ for fluorophenyl derivatives) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3%) .

Q. What physicochemical properties are critical for handling this compound in research?

  • Solubility : Moderate in DMSO and DCM; poor in water. Solubility data for analogs:

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<1
  • Stability : Stable at −20°C under inert atmospheres; sensitive to strong acids/bases. Store in amber vials with desiccants .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

  • Substituent Variation : Introduce substituents (e.g., methoxy, trifluoromethyl) on the benzenesulfonyl or piperazine moiety to assess electronic/steric effects. For example, 4-methoxy analogs show enhanced anticancer activity .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with logP and hydrogen-bonding capacity .
  • Data Analysis : Multivariate regression models link structural descriptors (e.g., Hammett σ) to activity trends .

Q. What methodological approaches are used to resolve contradictions in reported biological activities?

  • Dose-Response Validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed incubation times, cell passage numbers).
  • Meta-Analysis : Compare datasets using tools like PRISMA. For instance, fluorophenyl derivatives show inconsistent IC₅₀ values (±15%) due to assay variability .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement (e.g., EGFR or serotonin receptors) .

Q. How are molecular docking and dynamics simulations applied to study this compound’s mechanism?

  • Target Selection : Dock against crystallized proteins (e.g., PDB: 3ERT for estrogen receptors) using AutoDock Vina .
  • Parameters : Include flexible residues (binding site ±5 Å), 100 ns MD simulations (GROMACS), and MM-PBSA binding energy calculations.
  • Validation : Compare predicted binding poses with experimental mutagenesis data .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Catalyst Screening : CuSO₄/ascorbate systems enhance click chemistry steps (e.g., triazole formation) with yields >80% .

  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes for sulfonylation steps .

  • Workflow Table :

    StepReagent/ConditionYield (%)
    1K₂CO₃, DMF, 25°C, 6 h65–70
    2CuSO₄, sodium ascorbate, 2 h75–80

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.